molecular formula C11H15N3O B13633936 3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine

3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine

Cat. No.: B13633936
M. Wt: 205.26 g/mol
InChI Key: ADQXUUDFWNZPQC-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine is a heterocyclic compound that features a furan ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine typically involves multicomponent reactions (MCRs) that allow for the construction of complex molecules from simple starting materials. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazines and aldehydes under acidic or basic conditions . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, dihydropyrazole derivatives, and various substituted furan and pyrazole compounds .

Scientific Research Applications

3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The furan and pyrazole rings contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Furan-2,5-dicarboxylic acid: A compound with similar furan ring structure but different functional groups.

    1-Methyl-3-propyl-1h-pyrazol-5-amine: A compound with a similar pyrazole ring structure but lacking the furan ring.

Uniqueness

3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine is unique due to the combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

5-(furan-3-yl)-2-methyl-4-propylpyrazol-3-amine

InChI

InChI=1S/C11H15N3O/c1-3-4-9-10(8-5-6-15-7-8)13-14(2)11(9)12/h5-7H,3-4,12H2,1-2H3

InChI Key

ADQXUUDFWNZPQC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N=C1C2=COC=C2)C)N

Origin of Product

United States

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